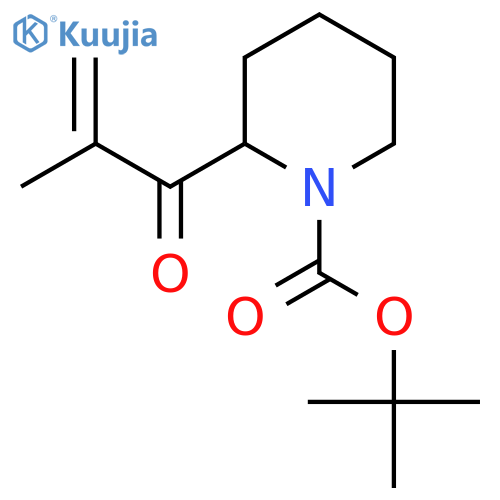

Cas no 2022432-51-3 (Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate)

Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2022432-51-3

- EN300-797894

- tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate

- Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate

-

- インチ: 1S/C14H23NO3/c1-10(2)12(16)11-8-6-7-9-15(11)13(17)18-14(3,4)5/h11H,1,6-9H2,2-5H3

- InChIKey: ZZQLCLLVTNTCGQ-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCCC1C(C(=C)C)=O)=O

計算された属性

- せいみつぶんしりょう: 253.16779360g/mol

- どういたいしつりょう: 253.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 46.6Ų

Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-797894-0.05g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 0.05g |

$647.0 | 2024-05-22 | |

| Enamine | EN300-797894-0.5g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 0.5g |

$739.0 | 2024-05-22 | |

| Enamine | EN300-797894-5.0g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 5.0g |

$2235.0 | 2024-05-22 | |

| Enamine | EN300-797894-2.5g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 2.5g |

$1509.0 | 2024-05-22 | |

| Enamine | EN300-797894-10.0g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 10.0g |

$3315.0 | 2024-05-22 | |

| Enamine | EN300-797894-0.1g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 0.1g |

$678.0 | 2024-05-22 | |

| Enamine | EN300-797894-0.25g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 0.25g |

$708.0 | 2024-05-22 | |

| Enamine | EN300-797894-1.0g |

tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate |

2022432-51-3 | 95% | 1.0g |

$770.0 | 2024-05-22 |

Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate 関連文献

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate (CAS No: 2022432-51-3)

Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2022432-51-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and potential applications in drug development. The structural features of Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate, particularly the presence of a tert-butyl group and an acetyl moiety attached to a piperidine ring, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the design of novel therapeutic agents.

The significance of this compound lies in its potential utility as a building block in the synthesis of bioactive molecules. Piperidine derivatives are widely recognized for their role in modulating various biological pathways, making them attractive candidates for drug discovery. The tert-butyl group enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability, while the acetyl moiety provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.

In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting neurological disorders, infectious diseases, and cancer. Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate has emerged as a compound of interest in this context due to its structural motifs that are commonly found in pharmacologically active agents. For instance, piperidine derivatives have been explored as potential treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The unique combination of functional groups in this compound suggests that it may exhibit properties that are conducive to interaction with biological targets relevant to these diseases.

One of the most compelling aspects of Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate is its versatility as a synthetic intermediate. The presence of both an acetyl group and a piperidine ring provides multiple sites for chemical modification, enabling the creation of a wide range of derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines, where rapid and efficient synthesis of analogues is often required to optimize potency and selectivity.

Recent advancements in computational chemistry and molecular modeling have further enhanced the utility of compounds like Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate. These tools allow researchers to predict the binding modes of this molecule to various biological targets with high accuracy, facilitating the design of more effective drug candidates. By leveraging these computational methods, scientists can identify potential lead compounds more quickly and efficiently, reducing the time and cost associated with traditional high-throughput screening approaches.

The role of Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate in medicinal chemistry extends beyond its use as a synthetic intermediate. Its structural framework suggests potential applications in other areas such as materials science and agrochemicals. For example, modified piperidine derivatives have been investigated for their antimicrobial properties, making them relevant in both pharmaceutical and agricultural contexts. The ability to modify key functional groups allows researchers to fine-tune the properties of these compounds for specific applications.

In conclusion, Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate (CAS No: 2022432-51-3) represents a promising compound with significant potential in various fields of chemistry and biology. Its unique structural features, combined with its versatility as a synthetic intermediate, make it an invaluable tool for researchers working on drug discovery and development. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and biotechnology.

2022432-51-3 (Tert-butyl 2-(2-methylprop-2-enoyl)piperidine-1-carboxylate) 関連製品

- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)

- 1522126-38-0(ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine)

- 2172600-82-5(1-(1-aminocyclopentyl)-3,3-dimethylcyclohexan-1-ol)

- 1794811-11-2(1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-d5 Hydrochloride)

- 503601-16-9((S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid)

- 565207-41-2(ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)

- 127949-87-5(1-(2-Propen-1-yl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate)

- 2228465-49-2(2-{5-(methoxycarbonyl)-1-methyl-1H-pyrrol-2-yloxy}acetic acid)

- 64966-36-5(1-(2-methylphenoxy)-3-piperazin-1-yl-propan-2-ol;dihydrochloride)

- 1270454-91-5(3-amino-3-(quinolin-6-yl)propan-1-ol)